

Application Notes and Protocols for Hydrosilylation Reactions Utilizing Di-m-tolylsilane

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Compound of Interest

Compound Name: *Di-m-tolyl-silan*

Cat. No.: *B15440892*

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Disclaimer: Extensive literature searches did not yield specific experimental data or established protocols for hydrosilylation reactions utilizing di-m-tolylsilane. The following application notes and protocols are based on general principles of hydrosilylation and specific examples involving structurally similar diarylsilanes, such as diphenylsilane and p-tolylsilane. These should be considered as representative examples and may require optimization for di-m-tolylsilane.

Introduction to Hydrosilylation

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental and versatile reaction in organosilicon chemistry.^{[1][2]} This atom-economical process is widely employed in academia and industry for the synthesis of organosilicon compounds, which have applications ranging from materials science to pharmaceuticals.^{[3][4]} The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts being the most common.^{[1][5]}

The general scheme for the hydrosilylation of alkenes and alkynes is as follows:

Hydrosilylation of an Alkene: $R-CH=CH_2 + H-Si(m\text{-tolyl})_2 \rightarrow R-CH_2-CH_2-Si(m\text{-tolyl})_2$ (anti-Markovnikov addition) or $R-CH(Si(m\text{-tolyl})_2)-CH_3$ (Markovnikov addition)

Hydrosilylation of an Alkyne: $R-C\equiv CH + H-Si(m\text{-tolyl})_2 \rightarrow R-CH=CH-Si(m\text{-tolyl})_2$ (vinylsilane)

The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is influenced by the choice of catalyst, substrate, and reaction conditions.^[4]

Applications in Research and Drug Development

While specific applications for di-m-tolylsilane in drug development are not documented, the resulting vinylsilanes and alkylsilanes from hydrosilylation reactions are valuable intermediates in organic synthesis. Vinylsilanes, for instance, are precursors to a variety of organic functionalities and are used in cross-coupling reactions. The silicon moiety can influence the electronic and steric properties of a molecule, potentially impacting its biological activity.

Experimental Protocols (Based on Analogous Diarylsilanes)

The following protocols are adapted from literature procedures for hydrosilylation reactions with other diarylsilanes. It is crucial to perform small-scale test reactions to optimize conditions for di-m-tolylsilane.

Platinum-Catalyzed Hydrosilylation of a Terminal Alkene

This protocol is based on the general procedure for platinum-catalyzed hydrosilylation of olefins.^[1]

Materials:

- Di-m-tolylsilane
- Terminal alkene (e.g., 1-octene)
- Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex)
- Anhydrous toluene (or other suitable solvent)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere, dissolve the terminal alkene (1.0 mmol) and di-m-tolylsilane (1.1 mmol) in anhydrous toluene (5 mL).
- Add Karstedt's catalyst (0.001 mol%).
- Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the corresponding alkyl(di-m-tolyl)silane.

Cobalt-Catalyzed syn-Hydrosilylation of an Internal Alkyne

This protocol is adapted from a procedure using p-tolylsilane for the hydrosilylation of internal alkynes.^[3]

Materials:

- Di-m-tolylsilane
- Internal alkyne (e.g., diphenylacetylene)
- Cobalt pre-catalyst (e.g., a cobalt complex with a PNP pincer ligand)
- Anhydrous THF
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a glovebox, charge a vial with the cobalt pre-catalyst (3-5 mol%).
- Add a solution of the internal alkyne (1.0 mmol) and di-m-tolylsilane (1.5 mmol) in anhydrous THF (2 mL).

- Seal the vial and stir the reaction mixture at 50 °C.
- Monitor the reaction by GC-MS for the formation of the vinylsilane product.
- After completion, cool the reaction to room temperature and remove the solvent in vacuo.
- Purify the residue by flash chromatography to isolate the desired (E)-vinylsilane.^[3]

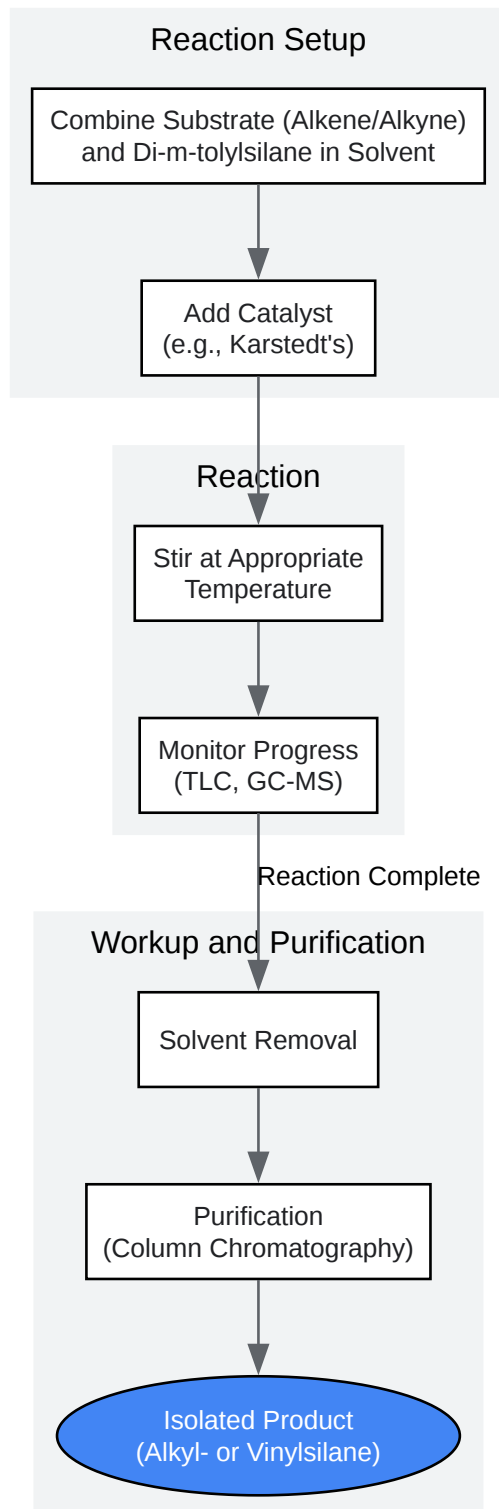
Quantitative Data Summary (Hypothetical for Di-m-tolylsilane)

As no specific data for di-m-tolylsilane is available, the following table presents hypothetical data based on typical yields and selectivities observed for similar diarylsilanes in hydrosilylation reactions.

Substrate	Catalyst	Silane	Product Type	Regio-/Stereoselectivity	Yield (%)
1-Octene	Karstedt's Catalyst	Di-m-tolylsilane	Alkylsilane	>98% anti-Markovnikov	85-95
Styrene	Rhodium Complex	Di-m-tolylsilane	Alkylsilane	>95% Markovnikov	90-98
Phenylacetylene	Platinum Complex	Di-m-tolylsilane	Vinylsilane	Mixture of α and β isomers	70-90
Diphenylacetylene	Cobalt Pincer Complex	Di-m-tolylsilane	Vinylsilane	>99% (E)-isomer	80-95

Visualizations

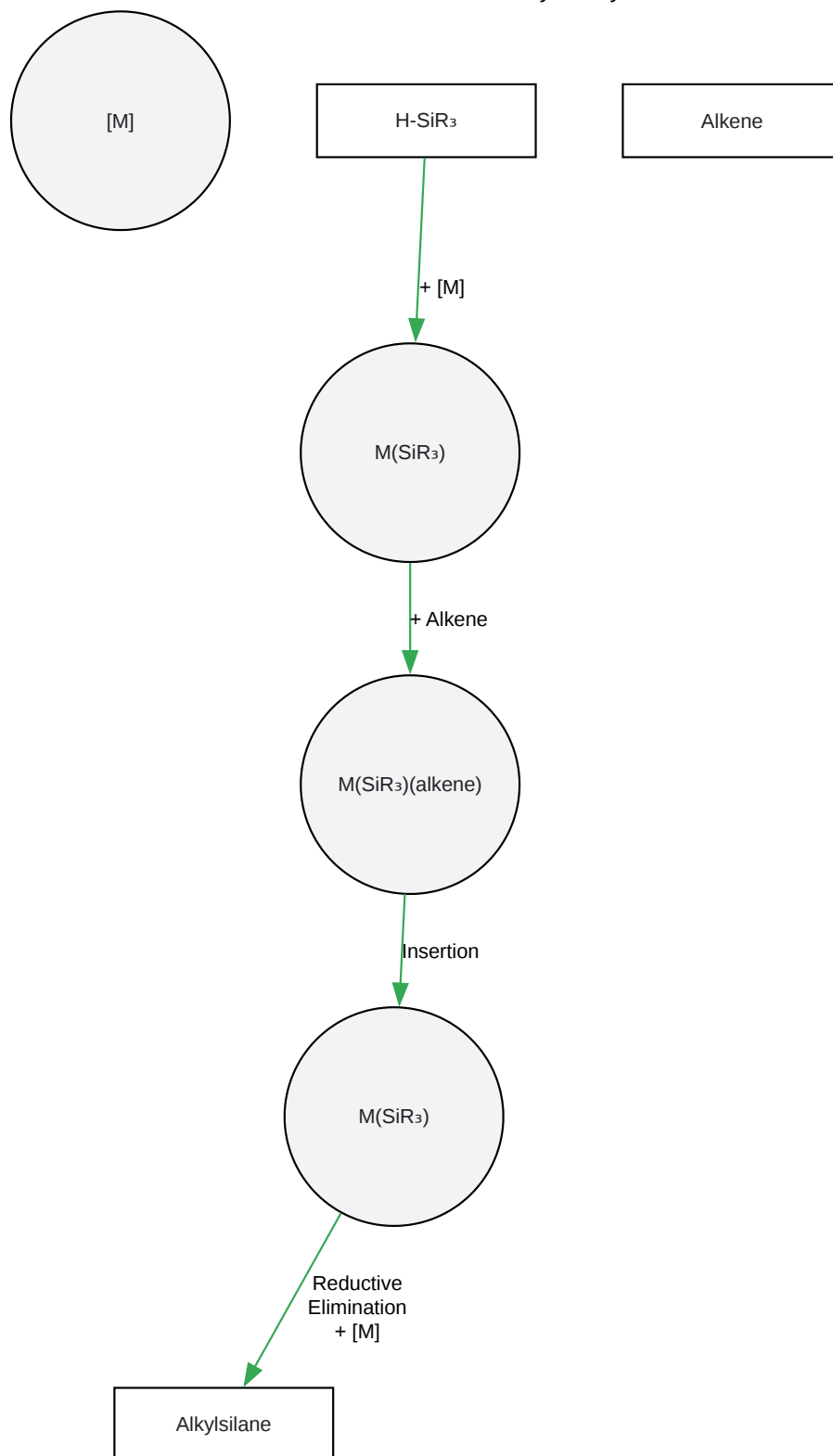
General Workflow for a Catalytic Hydrosilylation Reaction



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Caption: General experimental workflow for a hydrosilylation reaction.

Chalk-Harrod Mechanism for Hydrosilylation

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Caption: Simplified Chalk-Harrod mechanism for catalytic hydrosilylation.

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